molecular formula C33H42N4O6 B1678858 Nifeviroc CAS No. 934740-33-7

Nifeviroc

Katalognummer B1678858
CAS-Nummer: 934740-33-7
Molekulargewicht: 590.7 g/mol
InChI-Schlüssel: JNSKQYZFEVKYDB-UVMMSNCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nifeviroc is a CCR5 antagonist potentially used for the treatment of inflammatory responses to HIV type-1 infection . It is an orally active compound .


Molecular Structure Analysis

Nifeviroc has a molecular formula of C33H42N4O6 . It’s known that the screened compounds retained the important common binding mode known for CCR5 inhibitors (maraviroc and nifeviroc), which occupied the bottom of a pocket and stabilized the conformation of CCR5 .


Physical And Chemical Properties Analysis

Nifeviroc has a molecular weight of 590.71 . It is supplied as a powder .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Analysis

  • Pharmacokinetic Study : Nifeviroc, identified as a novel CCR5 antagonist for HIV type-1 treatment, was analyzed using a LC-ESI-MS/MS method in human plasma. This method showed high precision and accuracy, and was successfully applied in a pharmacokinetic study on healthy Chinese volunteers (Wu et al., 2011).

  • HPLC Method for Inclusion Complex : A High-Performance Liquid Chromatography (HPLC) method was developed for determining Nifeviroc in a cyclodextrin inclusion complex. This method proved accurate and reliable, and it was found that the hydroxypropyl-β-cyclodextrin inclusion complex could enhance the stability of Nifeviroc (Wu Zhi-wei, 2011).

Stability Studies

  • Stability of Nifeviroc-Loaded Microemulsions : A study on the stability of Nifeviroc-loaded microemulsions (Nifeviroc-MEs) revealed good dilution, centrifugal stability, and storage stability. This study explored various parameters like mean size, pH, and appearance to assess stability (Zhou et al., 2012).

  • Thermosensitive In Situ Gel : Research into a microemulsion thermosensitive in situ gel (ME-TISG) containing Nifeviroc focused on its pharmaceutical properties. The study highlighted the gel's sol-gel transition temperature, rheology property, and controlled in vitro release rate of Nifeviroc (Wang Yu-zh, 2014).

Toxicity and Irritation Studies

  • Toxicity and Irritation Study : The acute toxicity of Nifeviroc vaginal gel was studied in rats and mice, and its irritation potential was assessed in rabbits. The study concluded that the gel exhibits moderate toxicity and is overall safe for clinical studies (Wu Zhi-wei, 2011).

Structural Activity Relationship

  • Structure-Activity Relationship Study : A novel series of CCR5 antagonists, including Nifeviroc, was studied for their structure-activity relationship. The study aimed to develop potent analogues with low toxicity by modifying the N-substituents (Ben et al., 2010).

Eigenschaften

IUPAC Name

(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKQYZFEVKYDB-UVMMSNCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifeviroc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifeviroc
Reactant of Route 2
Reactant of Route 2
Nifeviroc
Reactant of Route 3
Nifeviroc
Reactant of Route 4
Nifeviroc
Reactant of Route 5
Nifeviroc
Reactant of Route 6
Reactant of Route 6
Nifeviroc

Citations

For This Compound
53
Citations
W Wu, D Xie, Z Cheng, Z Liu, L Ran, Z Gu… - Journal of pharmaceutical …, 2011 - Elsevier
… Nifeviroc is a novel CCR5 antagonist used for the treatment of HIV type-1 … of nifeviroc in human plasma was developed and validated. The calibration curve (r 2 = 0.9993) of nifeviroc …
Number of citations: 7 www.sciencedirect.com
HJ Zhou, F Tian, Q Xia, L Chen, WH Li… - Advanced Materials …, 2012 - Trans Tech Publ
… Nifeviroc is a small molecule with mature synthetic purification process and lower … to load Nifeviroc in order to improve the water solubility and studied the stability of the Nifeviroc-MEs of …
Number of citations: 1 www.scientific.net
WF Xu - Drug Discoveries & Therapeutics, 2007 - europepmc.org
… Thus far, applications to patent Nifeviroc have been submitted in 14 countries and regions, … , announced that they will jointly develop Nifeviroc for global distribution. Avexa will handle …
Number of citations: 2 europepmc.org
W Tian, S Han, X Huang, M Han, J Cao… - Artificial Cells …, 2019 - Taylor & Francis
… this hybrid thermosensitive hydrogel, by dispersing theaflavin into poloxamer solution and intercalating nifeviroc into LDH, thus forming a complex hydrogel-based microbicide candi…
Number of citations: 22 www.tandfonline.com
J Wang, M Shu, Y Wang, Y Hu, Y Wang, Y Luo… - Molecular …, 2016 - pubs.rsc.org
… MD simulations suggested that the screened compounds retained the important common binding mode known for CCR5 inhibitors (maraviroc and nifeviroc), which occupied the bottom …
Number of citations: 13 pubs.rsc.org
L Ben, ED Jones, E Zhou, C Li, DC Baylis, S Yu… - Bioorganic & medicinal …, 2010 - Elsevier
… Our efforts have led to the discovery of a potent CCR5 antagonist, nifeviroc (1), featuring a 1,3,3,4-tetra-substituted pyrrolidine template (Fig. 1). This compound Antagonizes RANTES-…
Number of citations: 6 www.sciencedirect.com
P LI, Y CHI, D CHEN - Chinese Journal of Pharmaceutical …, 2008 - ingentaconnect.com
… 90 )combined with other residual solvents such as methanolethanoldichloromethaneethyl acetatetetrahydrofuran and 1,4-dioxane contained in a new drug candidate named as nifeviroc…
Number of citations: 2 www.ingentaconnect.com
M Qiu, Q Wang, Y Chu, Z Yuan, H Song, Z Chen… - PLoS One, 2012 - journals.plos.org
… were inhibited by LSA (dashed block) or Nifeviroc, a CCR5 antagonist serving as a control (… mAbs in the presence of various concentrations of LSA or Nifeviroc for 30 minutes at 4C. The …
Number of citations: 39 journals.plos.org
B Shi, J Li, X Shi, W Jia, Y Wen, X Hu… - JAIDS Journal of …, 2017 - ingentaconnect.com
… CCR5-ZFN (ZFN-215) and a CCR5-specific small molecular inhibitor Nifeviroc were included for controls. Cytotoxicity of the 7 CCR5-TALENs was measured by the reduction in cellular …
Number of citations: 51 www.ingentaconnect.com
张林琦
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.